(R)-2-(4-Fluorophenyl)azetidine
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Overview
Description
®-2-(4-Fluorophenyl)azetidine is a four-membered heterocyclic compound containing a fluorophenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Fluorophenyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylamine with suitable reagents to form the azetidine ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-2-(4-Fluorophenyl)azetidine may involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Fluorophenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
®-2-(4-Fluorophenyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(4-Fluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring without the fluorophenyl group.
Aziridine: A three-membered ring with similar reactivity but different stability.
Pyrrolidine: A five-membered ring with different chemical properties.
Uniqueness
®-2-(4-Fluorophenyl)azetidine is unique due to its combination of the azetidine ring and the fluorophenyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C9H10FN |
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Molecular Weight |
151.18 g/mol |
IUPAC Name |
(2R)-2-(4-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2/t9-/m1/s1 |
InChI Key |
LWSFAJGOENYINQ-SECBINFHSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=C(C=C2)F |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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